molecular formula C34H68N2O4Pt B2593277 Miriplatin CAS No. 104276-92-8; 141977-79-9

Miriplatin

Cat. No.: B2593277
CAS No.: 104276-92-8; 141977-79-9
M. Wt: 764.012
InChI Key: BGIHRZPJIYJKAZ-BLUNCNMSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Miriplatin is synthesized through a series of chemical reactions involving platinum and organic compounds. The key steps include the reaction of platinum with cyclohexane-1,2-diamine and myristic acid to form the final complex. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a lyophilized preparation method. This process uses a tert-butyl alcohol-ethanol-water ternary system during preparation, with vacuum control during sublimation drying to ensure uniform particle size distribution and high-quality product appearance .

Chemical Reactions Analysis

Types of Reactions

Miriplatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.

    Reduction: Reduction reactions can convert this compound into its active form, which interacts with DNA.

    Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various platinum-DNA adducts, which are crucial for the compound’s anti-tumor activity .

Scientific Research Applications

Miriplatin has several scientific research applications, particularly in the fields of medicine and oncology:

Mechanism of Action

Miriplatin exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The compound’s lipophilicity allows it to be retained in the tumor for extended periods, enhancing its anti-tumor activity. The molecular targets include DNA and apoptosis-related proteins like PUMA, which are upregulated during treatment .

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A widely used platinum-based chemotherapy drug with similar DNA-binding properties.

    Oxaliplatin: Another platinum-based drug used in chemotherapy, particularly for colorectal cancer.

    Carboplatin: A platinum compound with a different toxicity profile compared to Cisplatin and Miriplatin.

Uniqueness of this compound

This compound’s uniqueness lies in its lipophilicity, which allows for prolonged retention in the tumor and sustained release of the active platinum compound. This property makes it particularly effective in TACE for hepatocellular carcinoma, providing a targeted and prolonged anti-tumor effect .

Properties

CAS No.

104276-92-8; 141977-79-9

Molecular Formula

C34H68N2O4Pt

Molecular Weight

764.012

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1

InChI Key

BGIHRZPJIYJKAZ-BLUNCNMSSA-L

SMILES

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt]

solubility

not available

Origin of Product

United States

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